

KIRA7 in the Landscape of IRE1 α Kinase Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: KIRA7

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The endoplasmic reticulum (ER) stress response is a critical cellular signaling network with implications in a wide range of diseases, from cancer to neurodegenerative disorders. A key mediator of this pathway is the inositol-requiring enzyme 1 α (IRE1 α), a transmembrane protein possessing both kinase and endoribonuclease (RNase) activity. The dual enzymatic function of IRE1 α makes it a compelling therapeutic target. This guide provides a comparative analysis of **KIRA7**, a notable IRE1 α kinase inhibitor, against other well-characterized inhibitors, supported by experimental data and detailed protocols.

Quantitative Comparison of IRE1 α Kinase Inhibitors

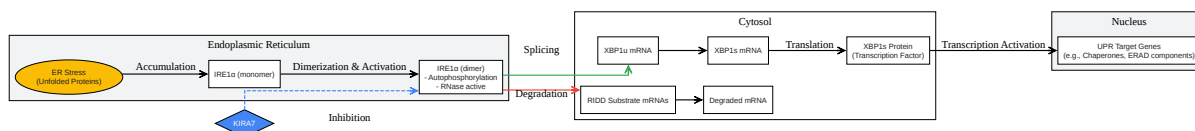
The efficacy of small molecule inhibitors targeting IRE1 α is primarily assessed by their ability to modulate its kinase and/or RNase activity. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency. The following table summarizes the reported IC₅₀ values for **KIRA7** and other selected IRE1 α inhibitors. It is important to note that direct comparison of IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions.

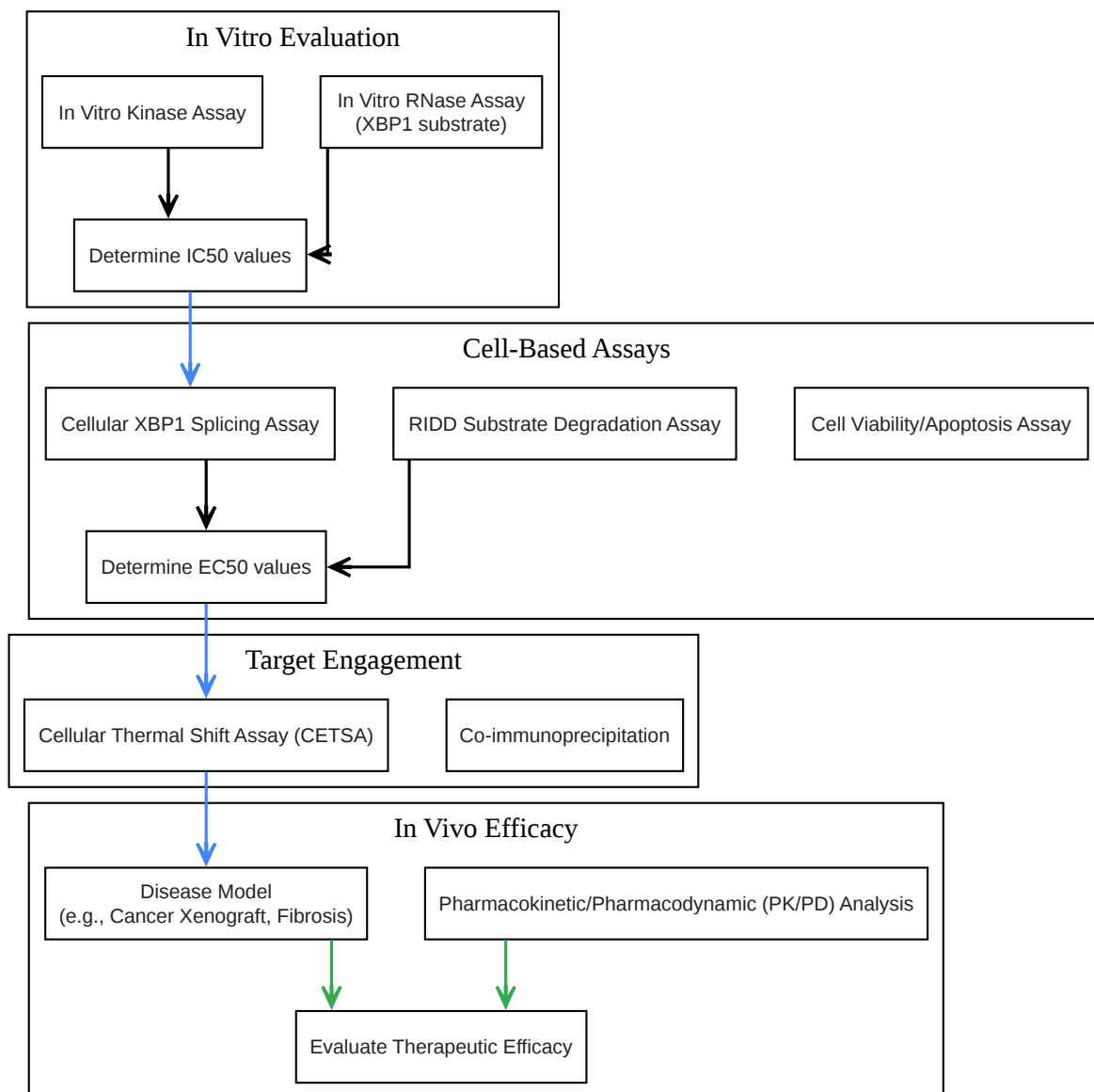
Inhibitor	Type	Target Activity	IC50	Cell-Based Assay EC50	Reference
KIRA7	Type II Kinase Inhibitor	Kinase	~110 nM	Not Reported	[1]
KIRA6	Type II Kinase Inhibitor	Kinase	0.6 μ M	Not Reported	[2][3]
KIRA8	Type II Kinase Inhibitor	RNase	5.9 nM	Not Reported	[2][4][5][6][7]
ORIN1001 (MKC8866)	RNase Inhibitor	RNase	0.29 μ M	0.52 μ M (XBP1s inhibition)	[1][8][9][10]
STF-083010	RNase Inhibitor	RNase	Not Reported	~25 μ M (in some cell lines)	[11][12][13][14][15]

Note: **KIRA7** is a derivative of KIRA6 and is reported to have comparable potency.[4] The IC50 of ~110 nM for **KIRA7** specifically refers to its kinase inhibitory activity.[1] KIRA8 is a highly potent and selective inhibitor of the RNase activity. ORIN1001 is currently in clinical trials and shows potent inhibition of the RNase function. STF-083010 is an earlier generation inhibitor that selectively targets the RNase domain.

IRE1 α Signaling Pathway and Inhibitor Action

Under ER stress, IRE1 α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control. IRE1 α can also mediate the degradation of other mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). Kinase inhibitors like the KIRA compounds bind to the ATP-binding pocket of the kinase domain and allosterically inhibit the RNase activity.





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